molecular formula C28H25N3O4S B15011095 N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B15011095
M. Wt: 499.6 g/mol
InChI Key: FMNUGESGGRQWJO-VUTHCHCSSA-N
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Description

N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group, a hydrazinyl carbonyl linkage, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide typically involves the condensation of N-[2-(hydrazinocarbonyl)phenyl]benzamide with 2-hydroxybenzaldehyde. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or sulfonamide derivatives.

Scientific Research Applications

N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C28H25N3O4S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H25N3O4S/c1-21-15-17-24(18-16-21)36(34,35)31(20-22-9-3-2-4-10-22)26-13-7-6-12-25(26)28(33)30-29-19-23-11-5-8-14-27(23)32/h2-19,32H,20H2,1H3,(H,30,33)/b29-19+

InChI Key

FMNUGESGGRQWJO-VUTHCHCSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

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